5-Formylisophthalonitrile
Description
5-Formylisophthalonitrile (CAS: 331714-58-0) is an aromatic nitrile derivative with the molecular formula C₉H₄N₂O and a molecular weight of 156.15 g/mol. Its structure features a benzene ring substituted with two cyano (-CN) groups and a formyl (-CHO) group at the 1, 3, and 5 positions, respectively . This compound is commercially available in high purity (≥95%) and is used as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity stems from the electron-withdrawing cyano groups and the aldehyde functionality, enabling participation in condensation, cyclization, and cross-coupling reactions .
Properties
IUPAC Name |
5-formylbenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKYUJKLEQNBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331714-58-0 | |
| Record name | 5-formyl-1,3-benzenedicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
5-Formylisophthalonitrile can be synthesized through several methods. One common approach involves the formylation of isophthalonitrile. This can be achieved using the Vilsmeier-Haack reaction, where isophthalonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the formyl group at the desired position on the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Formylisophthalonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 5-Carboxyisophthalonitrile.
Reduction: 5-Hydroxymethylisophthalonitrile.
Substitution: Corresponding amides or esters, depending on the nucleophile used.
Scientific Research Applications
5-Formylisophthalonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its ability to introduce functional groups into polymer backbones.
Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of drugs.
Chemical Biology: It is used in the study of biochemical pathways and the development of molecular probes.
Mechanism of Action
The mechanism of action of 5-Formylisophthalonitrile is primarily related to its reactivity towards nucleophiles and electrophiles The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the nitrile groups can participate in various substitution reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 5-Formylisophthalonitrile, it is compared to structurally related nitrile derivatives below.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity: The morpholinyl group in 5-Formyl-2-(morpholin-4-yl)benzonitrile enhances solubility in polar solvents (e.g., DMSO and methanol) compared to this compound, which is less soluble due to its rigid, planar structure . The fluorine atom in 2-Fluoro-5-formylbenzonitrile increases electrophilicity at the formyl group, making it more reactive in nucleophilic additions than its non-fluorinated counterpart . [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile exhibits multifunctional reactivity (amine, halogen, and sulfur groups), enabling diverse applications in cross-coupling reactions, unlike this compound, which lacks halogen or sulfur moieties .
Applications :
- This compound is primarily used in polymer chemistry (e.g., polyimides) due to its dual nitrile groups, which contribute to thermal stability .
- 5-Formyl-2-(morpholin-4-yl)benzonitrile is favored in medicinal chemistry for synthesizing morpholine-containing kinase inhibitors .
- 2-Fluoro-5-formylbenzonitrile serves as a precursor for fluorinated bioactive molecules, leveraging fluorine’s metabolic stability .
Synthetic Utility :
- The aldehyde group in all three formyl-substituted nitriles allows for Schiff base formation, but the presence of electron-withdrawing groups (e.g., -CN, -F) in this compound and 2-Fluoro-5-formylbenzonitrile accelerates such reactions compared to the morpholinyl derivative .
Research Findings and Trends
- Material Science : this compound has been utilized in synthesizing porous organic polymers (POPs) with high surface areas (>500 m²/g), outperforming halogenated analogs in gas adsorption studies .
- Pharmaceuticals: Derivatives of 2-Fluoro-5-formylbenzonitrile show enhanced bioavailability in preclinical models compared to non-fluorinated nitriles, attributed to fluorine’s lipophilicity .
- Safety: While this compound requires standard nitrile-handling precautions (e.g., avoiding inhalation), [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile demands stricter controls due to its bromo and chloro substituents, which pose higher toxicity risks .
Biological Activity
5-Formylisophthalonitrile (CAS Number: 331714-58-0) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which consists of a formyl group attached to an isophthalonitrile backbone. The molecular formula is CHNO, and it exhibits properties typical of compounds with nitrile functional groups, including potential reactivity towards biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain Gram-positive and Gram-negative bacteria suggest that this compound could serve as a lead structure for developing new antibiotics.
Anticancer Properties
The anticancer potential of this compound has been explored in several in vitro studies. It has demonstrated the ability to induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : The compound appears to interfere with cell cycle regulation and promote apoptosis via the intrinsic pathway, which involves mitochondrial dysfunction and activation of caspases.
- Case Study : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It may inhibit key inflammatory pathways, including:
- NF-κB Pathway : By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines.
- Case Study : In animal models of inflammation, administration of the compound led to decreased levels of inflammatory markers, suggesting its utility in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Mechanism | Evidence/Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC values against various strains |
| Anticancer | Induction of apoptosis | In vitro studies on breast cancer cells |
| Anti-inflammatory | Suppression of NF-κB pathway | Animal model studies |
Research Findings
Several research findings support the biological activities attributed to this compound:
- Antimicrobial Studies : Research indicates that this compound has significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
- Cancer Research : In vitro assays have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer drug .
- Inflammation Models : Animal studies have shown that treatment with this compound can lead to reduced inflammation markers, indicating its potential therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
